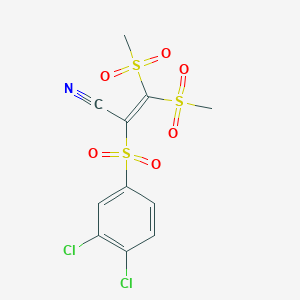

2-(3,4-Dichlorobenzene-1-sulfonyl)-3,3-di(methanesulfonyl)prop-2-enenitrile

Description

2-(3,4-Dichlorobenzene-1-sulfonyl)-3,3-di(methanesulfonyl)prop-2-enenitrile is a sulfonated nitrile derivative characterized by its complex polyfunctional structure. The compound features a 3,4-dichlorophenylsulfonyl group, two methanesulfonyl substituents, and a nitrile moiety, which collectively influence its electronic, steric, and reactive properties.

Structural analysis of this compound would typically involve crystallographic techniques, where software like SHELXL (for refinement) and OLEX2 (for structure solution and visualization) are critical. The presence of sulfonyl groups and a nitrile likely contributes to unique packing motifs and intermolecular interactions in the solid state, which could be visualized using tools like ORTEP-3 .

Properties

CAS No. |

651311-05-6 |

|---|---|

Molecular Formula |

C11H9Cl2NO6S3 |

Molecular Weight |

418.3 g/mol |

IUPAC Name |

2-(3,4-dichlorophenyl)sulfonyl-3,3-bis(methylsulfonyl)prop-2-enenitrile |

InChI |

InChI=1S/C11H9Cl2NO6S3/c1-21(15,16)11(22(2,17)18)10(6-14)23(19,20)7-3-4-8(12)9(13)5-7/h3-5H,1-2H3 |

InChI Key |

NOETWXPUABEKNH-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C(=C(C#N)S(=O)(=O)C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C |

Origin of Product |

United States |

Biological Activity

2-(3,4-Dichlorobenzene-1-sulfonyl)-3,3-di(methanesulfonyl)prop-2-enenitrile is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may exhibit significant antimicrobial and cytotoxic properties, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of 2-(3,4-Dichlorobenzene-1-sulfonyl)-3,3-di(methanesulfonyl)prop-2-enenitrile includes a dichlorobenzene moiety and two methanesulfonyl groups attached to a prop-2-enenitrile backbone. The presence of these functional groups is critical for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicate that it possesses significant activity against both gram-positive and gram-negative bacteria. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could be effective in treating infections caused by these microorganisms .

Cytotoxic Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. The MTT assay results show a dose-dependent decrease in cell viability for:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast cancer) | 15 |

| HepG-2 (liver cancer) | 20 |

This cytotoxicity is comparable to established chemotherapeutic agents, indicating its potential as an anticancer agent .

The biological activity of 2-(3,4-Dichlorobenzene-1-sulfonyl)-3,3-di(methanesulfonyl)prop-2-enenitrile may be attributed to its ability to disrupt cellular processes in microbes and cancer cells. The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, thereby exerting its antimicrobial effects. Additionally, the compound may induce apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against clinical isolates showed that it effectively inhibited growth in resistant strains of Staphylococcus aureus, highlighting its potential as an alternative treatment in antibiotic-resistant infections .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects on HepG-2 cells demonstrated that treatment with varying concentrations led to significant cell death, suggesting a promising avenue for cancer therapy development .

Scientific Research Applications

Pharmaceutical Applications

This compound serves as a key intermediate in the synthesis of several pharmaceutical agents. Its derivatives have been investigated for their potential in developing anti-inflammatory and analgesic drugs. Research indicates that the sulfonyl group enhances the biological activity of these compounds.

Case Study: Anti-inflammatory Agents

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel anti-inflammatory agents derived from this compound. The results indicated that modifications to the sulfonyl group significantly affected the potency and selectivity of the resulting drugs .

Agricultural Chemicals

In agriculture, this compound is utilized in formulating herbicides and fungicides . Its chlorinated aromatic structure contributes to its effectiveness in pest management.

Case Study: Herbicidal Efficacy

Research conducted by agricultural scientists demonstrated that formulations containing this compound exhibited superior efficacy against specific weed species compared to traditional herbicides. The study highlighted its potential for reducing environmental impact due to lower application rates required for effective control .

Organic Synthesis

The compound acts as a versatile reagent in organic synthesis, facilitating the creation of complex molecules. Its utility in synthesizing sulfonamides and other functionalized compounds is well-documented.

Case Study: Synthesis of Sulfonamides

A research article described a novel synthetic route utilizing this compound to produce sulfonamides with varied substituents. The methodology was praised for its efficiency and high yield .

Material Science

In material science, this compound is involved in developing specialty materials, including polymers and coatings. Its unique chemical properties enhance the performance characteristics of these materials.

Case Study: Polymer Development

A study focused on incorporating this compound into polymer matrices showed improved thermal stability and mechanical properties. The resulting materials were suitable for high-performance applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A rigorous comparison requires evaluation of structural parameters, reactivity, and physicochemical properties. Below is a hypothetical analysis based on methodologies referenced in the provided evidence:

Table 1: Structural and Crystallographic Comparison

Key Observations:

Crystallographic Refinement : The use of SHELXL ensures high-precision refinement of heavy atoms (e.g., Cl, S), critical for resolving disorder in sulfonyl groups .

Intermolecular Interactions : The nitrile group may engage in weaker C≡N···π interactions compared to stronger hydrogen bonds in sulfonamide analogs, affecting solubility and crystal packing .

Methodological Considerations in Structural Analysis

The evidence highlights the importance of software tools in characterizing such compounds:

- SHELX Suite : Enables robust refinement of complex structures with multiple sulfonyl groups, which are prone to thermal motion and disorder .

- OLEX2 : Integrates structure solution, refinement, and visualization, streamlining analysis of steric effects from bulky substituents (e.g., dichlorophenyl groups) .

- ORTEP-3: Graphical representation aids in identifying non-covalent interactions (e.g., S···O contacts), which are critical for understanding stability and reactivity .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(3,4-Dichlorobenzene-1-sulfonyl)-3,3-di(methanesulfonyl)prop-2-enenitrile, and how can reaction conditions be optimized to improve yield and purity?

Answer:

The synthesis typically involves sequential sulfonation and nucleophilic substitution steps. Key methodologies include:

- Sulfonation of 3,4-dichlorobenzene : Use chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions .

- Methanesulfonyl group introduction : Employ methanesulfonyl chloride with a base (e.g., triethylamine) in anhydrous dichloromethane to prevent hydrolysis .

- Optimization strategies :

- Temperature control : Lower temperatures reduce decomposition of reactive intermediates.

- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonyl group transfer.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product from byproducts like unreacted sulfonyl chlorides .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

A multi-technique approach is critical:

- NMR spectroscopy :

- IR spectroscopy : Detect sulfonyl S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and nitrile C≡N (~2250 cm⁻¹) .

- X-ray crystallography : Resolve bond lengths and angles, particularly the planarity of the prop-2-enenitrile moiety .

Advanced: How can crystallographic software like SHELX or OLEX2 resolve ambiguities in the compound’s crystal structure?

Answer:

- SHELX : Use

SHELXDfor dual-space recycling to solve phase problems in twinned crystals. Refinement withSHELXLincorporates anisotropic displacement parameters for sulfonyl oxygen atoms . - OLEX2 : Leverage its GUI for real-time visualization of residual electron density peaks (>1 e⁻/ų), which may indicate disordered solvent molecules or misplaced sulfonyl groups .

- ORTEP-3 : Generate thermal ellipsoid plots to assess positional disorder in the dichlorophenyl ring .

Advanced: What computational approaches (e.g., DFT, molecular docking) are recommended to predict the compound’s electronic properties and potential biological interactions?

Answer:

- DFT calculations :

- Molecular docking :

- Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with sulfonyl-binding pockets). Prioritize docking poses with hydrogen bonds between sulfonyl oxygens and receptor residues (e.g., Arg/Lys side chains) .

Basic: What are the critical factors in designing experiments to assess the compound’s stability under various environmental conditions?

Answer:

- Hydrolytic stability :

- Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 40°C. Monitor nitrile group hydrolysis via HPLC .

- Photostability :

- Thermal stability :

Advanced: How should researchers address contradictions between experimental data (e.g., NMR vs. X-ray diffraction results) for this compound?

Answer:

- Case example : If X-ray data shows a planar nitrile group but NMR suggests torsional strain:

- Crystallographic refinement : Re-examine SHELXL restraints (e.g., DELU for correlated motion of sulfonyl oxygens) .

Advanced: What strategies can be employed to study the compound’s nonlinear optical properties, and what instrumentation is required?

Answer:

- Hyper-Rayleigh scattering (HRS) : Measure second-harmonic generation (SHG) efficiency using a Nd:YAG laser (1064 nm). Compare β values with reference materials like urea .

- DFT-based polarizability calculations : Compute the first hyperpolarizability (β₀) to predict NLO activity. Correlate with electron-withdrawing effects of the dichlorophenyl group .

- Single-crystal Kurtz test : Confirm SHG activity in non-centrosymmetric crystals (P2₁/c space group typical) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.